molecular formula C17H16 B14655180 Benzene, 1,1'-(2-ethenyl-1-propene-1,3-diyl)bis- CAS No. 50366-05-7

Benzene, 1,1'-(2-ethenyl-1-propene-1,3-diyl)bis-

Cat. No.: B14655180
CAS No.: 50366-05-7
M. Wt: 220.31 g/mol
InChI Key: HRQGYUBBCWTVIJ-UHFFFAOYSA-N
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Description

Benzene, 1,1’-(2-ethenyl-1-propene-1,3-diyl)bis- is an organic compound with the molecular formula C17H16. This compound is characterized by the presence of two benzene rings connected by a 2-ethenyl-1-propene-1,3-diyl bridge. It is a derivative of benzene, which is a fundamental building block in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,1’-(2-ethenyl-1-propene-1,3-diyl)bis- typically involves the reaction of benzene derivatives with appropriate alkenes under specific conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,1’-(2-ethenyl-1-propene-1,3-diyl)bis- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt), resulting in the hydrogenation of the double bonds.

    Substitution: Electrophilic aromatic substitution reactions are common, where the benzene rings can undergo nitration, sulfonation, or halogenation using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), or halogens (Cl2, Br2).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2 gas, Pd or Pt catalyst, elevated pressure.

    Substitution: HNO3, H2SO4, Cl2, Br2, AlCl3 catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Hydrogenated derivatives.

    Substitution: Nitrobenzene, sulfonated benzene, halogenated benzene.

Scientific Research Applications

Benzene, 1,1’-(2-ethenyl-1-propene-1,3-diyl)bis- has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its interactions with biological macromolecules and potential effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzene, 1,1’-(2-ethenyl-1-propene-1,3-diyl)bis- involves its interaction with various molecular targets. The compound can participate in electrophilic aromatic substitution reactions, where the benzene rings act as nucleophiles. The double bonds in the 2-ethenyl-1-propene-1,3-diyl bridge can undergo addition reactions, leading to the formation of new chemical bonds. These interactions can affect molecular pathways and cellular processes, making the compound a valuable tool in research.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1,1’-(1,3-propanediyl)bis-: Similar structure but with a 1,3-propanediyl bridge.

    Benzene, 1,1’-(3-methyl-1-propene-1,3-diyl)bis-: Contains a 3-methyl-1-propene-1,3-diyl bridge.

    Benzene, 1,1’-(1-ethenyl-1,3-propanediyl)bis-: Features a 1-ethenyl-1,3-propanediyl bridge.

Uniqueness

Benzene, 1,1’-(2-ethenyl-1-propene-1,3-diyl)bis- is unique due to its specific structural configuration, which imparts distinct chemical reactivity and physical properties. The presence of the 2-ethenyl-1-propene-1,3-diyl bridge allows for unique interactions and reactions that are not observed in its similar counterparts.

Properties

CAS No.

50366-05-7

Molecular Formula

C17H16

Molecular Weight

220.31 g/mol

IUPAC Name

2-benzylbuta-1,3-dienylbenzene

InChI

InChI=1S/C17H16/c1-2-15(13-16-9-5-3-6-10-16)14-17-11-7-4-8-12-17/h2-13H,1,14H2

InChI Key

HRQGYUBBCWTVIJ-UHFFFAOYSA-N

Canonical SMILES

C=CC(=CC1=CC=CC=C1)CC2=CC=CC=C2

Origin of Product

United States

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